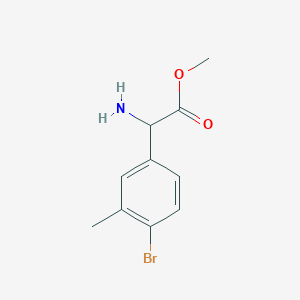
Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate
Description
Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
InChI Key |
BTICGOPGWLBSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate typically involves the esterification of 2-amino-2-(4-bromo-3-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: The major product is methyl 2-nitro-2-(4-bromo-3-methylphenyl)acetate.
Reduction: The major product is methyl 2-amino-2-(3-methylphenyl)acetate.
Substitution: The major products depend on the substituent introduced, such as methyl 2-amino-2-(4-hydroxy-3-methylphenyl)acetate.
Scientific Research Applications
Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-chloro-3-methylphenyl)acetate
- Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate
- Methyl 2-amino-2-(4-iodo-3-methylphenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to different reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


